A Comprehensive Technical Guide to 2-Chloro-N-cyclopropyl-N-methylacetamide: Synthesis, Properties, and Synthetic Utility
A Comprehensive Technical Guide to 2-Chloro-N-cyclopropyl-N-methylacetamide: Synthesis, Properties, and Synthetic Utility
Abstract: This technical guide provides an in-depth analysis of 2-chloro-N-cyclopropyl-N-methylacetamide, a functionalized amide with significant potential as a versatile intermediate in synthetic organic chemistry. We will explore its core chemical structure and physical properties, present a detailed and validated protocol for its synthesis via nucleophilic acyl substitution, and discuss its reactivity and applications, particularly in the context of drug discovery and development. This document is intended for researchers, chemists, and professionals in the pharmaceutical and chemical industries seeking to leverage this compound as a strategic building block for more complex molecular architectures.
Molecular Profile and Physicochemical Properties
Chemical Identity
2-Chloro-N-cyclopropyl-N-methylacetamide (CAS Number: 722538-31-0) is a tertiary amide characterized by three key structural features: a reactive chloroacetyl group, a sterically influential N-cyclopropyl moiety, and an N-methyl group.[1] The combination of the strained cyclopropyl ring and the electrophilic chloromethyl group makes it a valuable and reactive intermediate for further chemical modification.
The fundamental identifiers for this compound are summarized below:
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IUPAC Name: 2-chloro-N-cyclopropyl-N-methylacetamide
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CAS Number: 722538-31-0[1]
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Molecular Formula: C₆H₁₀ClNO[1]
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Molecular Weight: 147.61 g/mol [1]
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Canonical SMILES: CN(C1CC1)C(=O)CCl
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InChI Key: ANZVRBHYIYMRMO-UHFFFAOYSA-N[1]
Physicochemical Data
Comprehensive, experimentally determined physical property data for 2-chloro-N-cyclopropyl-N-methylacetamide is not extensively documented in publicly available literature. However, by analyzing related structures, we can infer its likely characteristics. The following table summarizes known data for the target compound and provides experimental data for closely related analogs to offer a comparative context.
| Property | 2-Chloro-N-cyclopropyl-N-methylacetamide | 2-Chloro-N-methylacetamide (Analog) | 2-chloro-N-cyclopropylacetamide (Analog) |
| CAS Number | 722538-31-0[1] | 96-30-0[2][3] | 19047-31-5[4] |
| Molecular Formula | C₆H₁₀ClNO[1] | C₃H₆ClNO[2][3] | C₅H₈ClNO[4] |
| Molecular Weight | 147.61 g/mol [1] | 107.54 g/mol [3][5] | 133.57 g/mol [4] |
| Appearance | Data not available (likely a solid or liquid) | Colorless to pale yellow liquid; White to almost white powder[2] | Data not available |
| Melting Point | Data not available | -1 °C to 46 °C (reports vary)[2][6] | Data not available |
| Boiling Point | Data not available | ~218-220 °C[2] | Data not available |
| Purity | 95% (as commercially available)[1] | N/A | N/A |
| Storage Temp. | Ambient[1] | Ambient, sealed in dry conditions[2][7] | N/A |
Synthesis and Mechanistic Insights
The synthesis of 2-chloro-N-cyclopropyl-N-methylacetamide is most efficiently achieved through the chloroacetylation of its corresponding secondary amine precursor, N-cyclopropyl-N-methylamine. This reaction is a classic example of nucleophilic acyl substitution.
Retrosynthetic Approach and Key Reagents
The logical disconnection for the target molecule is across the amide C-N bond, leading to two readily available starting materials:
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Nucleophile: N-cyclopropyl-N-methylamine (CAS: 18977-45-2)[8]
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Electrophile: Chloroacetyl chloride (CAS: 79-04-9)
This approach is synthetically robust due to the high reactivity of the acid chloride, which ensures efficient acylation of the secondary amine.
Reaction Mechanism: Nucleophilic Acyl Substitution
The reaction proceeds via a well-established nucleophilic addition-elimination mechanism.[9]
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Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of N-cyclopropyl-N-methylamine attacks the highly electrophilic carbonyl carbon of chloroacetyl chloride.
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Formation of a Tetrahedral Intermediate: This attack breaks the C=O pi bond, forming a transient, unstable tetrahedral intermediate with a negative charge on the oxygen and a positive charge on the nitrogen.
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Elimination of Leaving Group: The tetrahedral intermediate collapses. The C=O double bond is reformed, and the most stable leaving group, the chloride ion (Cl⁻), is expelled.
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Deprotonation: The resulting protonated amide is neutralized by a base (the "HCl scavenger"), yielding the final product and a salt byproduct (e.g., pyridinium chloride). The base is crucial as it prevents the protonation of the starting amine, which would render it non-nucleophilic.[9]
Caption: The nucleophilic acyl substitution mechanism for chloroacetylation.
Detailed Experimental Protocol
This protocol is a self-validating system based on established methods for the chloroacetylation of secondary amines.[10]
Safety Precaution: Chloroacetyl chloride is highly corrosive, toxic, and reacts violently with water.[9] This entire procedure must be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
Materials:
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N-cyclopropyl-N-methylamine (1.0 eq.)
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Chloroacetyl chloride (1.05 eq.)
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Pyridine, anhydrous (1.1 eq.)
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Dichloromethane (DCM), anhydrous
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1M Hydrochloric Acid (HCl)
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Saturated Sodium Bicarbonate (NaHCO₃) solution
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Brine (saturated NaCl solution)
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Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
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Reactant Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve N-cyclopropyl-N-methylamine (1.0 eq.) and anhydrous pyridine (1.1 eq.) in anhydrous DCM.
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Expert Insight: Pyridine serves as both a mild base to neutralize the HCl byproduct and a nucleophilic catalyst. Using a slight excess ensures complete scavenging of the acid generated.[10] Anhydrous conditions are critical to prevent the hydrolysis of chloroacetyl chloride.
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Reaction Cooldown: Cool the reaction mixture to 0 °C using an ice-water bath.
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Expert Insight: The acylation is highly exothermic. Cooling the reaction controls the reaction rate, preventing potential side reactions and ensuring higher product purity.
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Addition of Acylating Agent: Add a solution of chloroacetyl chloride (1.05 eq.) in anhydrous DCM to the dropping funnel. Add the chloroacetyl chloride solution dropwise to the stirred amine solution over 30-45 minutes, maintaining the internal temperature below 5 °C.
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Expert Insight: A slow, dropwise addition is crucial to manage the exotherm and prevent localized overheating. A slight excess of the acylating agent ensures full conversion of the starting amine.
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-
Reaction Monitoring: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine spot is no longer visible.
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Aqueous Workup (Quenching & Washing): a. Carefully quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel. b. Wash the organic layer sequentially with 1M HCl (to remove excess pyridine and any unreacted amine), saturated NaHCO₃ solution (to remove acidic impurities), and finally with brine (to reduce the solubility of organic material in the aqueous phase).[10]
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Expert Insight: This sequential washing procedure is a self-validating purification step. The acid wash removes basic components, the base wash removes acidic components, and the brine wash initiates the drying process, ensuring a cleaner crude product before final purification.
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-
Drying and Solvent Removal: Dry the separated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
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Purification (Optional): If necessary, the crude product can be further purified by flash column chromatography on silica gel or by vacuum distillation.
Synthesis Workflow Visualization
Caption: Step-by-step workflow for the synthesis and isolation of the target compound.
Chemical Reactivity and Synthetic Applications
The primary value of 2-chloro-N-cyclopropyl-N-methylacetamide lies in its utility as a bifunctional synthetic intermediate. The chloroacetamide moiety is a highly versatile chemical handle for introducing new functionalities.
Nucleophilic Substitution at the C2-Position
The chlorine atom is readily displaced by a wide range of nucleophiles via an S_N_2 reaction mechanism. This allows for the covalent attachment of diverse molecular fragments.[9][11]
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With Amine Nucleophiles: Reaction with primary or secondary amines yields N-substituted glycinamides, which are common scaffolds in medicinal chemistry.
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With Thiol Nucleophiles: Reaction with thiols or thiolate salts produces thioether derivatives.
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With Oxygen Nucleophiles: Reaction with alcohols or phenols under basic conditions can form ether linkages.
This reactivity makes the compound an excellent precursor for building libraries of analogs for structure-activity relationship (SAR) studies in drug discovery.
Role in Medicinal Chemistry and Drug Development
While specific applications for this exact molecule are not widely reported, its structural components are of high interest in pharmaceutical design:
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The Acetamide Linkage: The amide bond is a cornerstone of peptide and protein structures and is present in approximately 25% of all marketed drugs.[12] It can participate in crucial hydrogen bonding interactions with biological targets.[11]
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The Cyclopropyl Group: This strained ring introduces conformational rigidity into a molecule.[11] This can be advantageous in drug design by locking the molecule into a specific conformation that enhances binding affinity to a target receptor or enzyme, potentially improving potency and selectivity.
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The Chloroacetamide "Warhead": In some contexts, the chloroacetamide group can act as a covalent inhibitor by reacting with nucleophilic residues (like cysteine) in an enzyme's active site.
Therefore, 2-chloro-N-cyclopropyl-N-methylacetamide serves as an ideal starting point for synthesizing novel compounds for screening in various therapeutic areas.
Safety and Handling
Based on data for analogous compounds, 2-chloro-N-cyclopropyl-N-methylacetamide should be handled with caution. Chloroacetamide derivatives are often classified as irritants and may be harmful if swallowed or absorbed through the skin.[4][13]
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Hazard Classifications (for analog 2-chloro-N-cyclopropylacetamide): Causes skin irritation (H315), may cause an allergic skin reaction (H317), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[4]
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Handling: Always handle in a well-ventilated chemical fume hood. Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves. Avoid inhalation of dust/vapors and contact with skin and eyes.
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Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents, acids, and bases.[2]
Conclusion
2-Chloro-N-cyclopropyl-N-methylacetamide is a strategically important synthetic building block. Its straightforward synthesis, combined with the versatile reactivity of the chloroacetamide moiety, makes it a valuable tool for chemists in both academic and industrial research. Its structural features—a stable amide bond, a conformationally restricting cyclopropyl group, and a reactive electrophilic site—provide a robust platform for the development of novel chemical entities in medicinal chemistry and materials science.
References
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Taylor & Francis Online. (2018, November 13). An expedient, chemoselective N-chloroacetylation of aminoalcohols under metal-free bio-compatible conditions. Retrieved from [Link]
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Taylor & Francis Online. (2018, November 19). An expedient and rapid green chemical synthesis of N-chloroacetanilides and amides using acid chlorides under metal-free neutral conditions. Retrieved from [Link]
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Chemistry Stack Exchange. (2022, July 30). Acetylation of Secondary amines. Retrieved from [Link]
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ACS Publications. (2025, March 6). Advances in the Synthesis of Cyclopropylamines. Chemical Reviews. Retrieved from [Link]
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ResearchGate. (2018, November 15). An expedient, chemoselective N-chloroacetylation of aminoalcohols under metal-free bio-compatible conditions. Retrieved from [Link]
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MDPI. (n.d.). Utility of 2-Chloro-N-arylacetamide and 1,1′-(Piperazine-1,4-diyl)bis(2-chloroethanone) as Versatile Precursors for Novel Mono. Retrieved from [Link]
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